曲普瑞林
描述
曲普瑞林是一种合成的十肽,是促性腺激素释放激素 (GnRH) 的激动剂类似物。它主要用于治疗激素依赖性癌症,如前列腺癌、子宫内膜异位症和中央性早熟。 曲普瑞林通过抑制黄体生成激素 (LH) 和卵泡刺激素 (FSH) 的分泌来发挥作用,导致睾酮和雌激素水平下降 .
科学研究应用
曲普瑞林在科学研究中具有广泛的应用,包括:
化学: 用作肽合成和修饰研究中的模型化合物。
生物学: 用于研究激素分泌的调节和受体相互作用。
医学: 广泛用于治疗激素依赖性癌症、子宫内膜异位症和中央性早熟。 .
工业: 用于开发缓释制剂和药物递送系统
生化分析
Biochemical Properties
Triptorelin interacts with the gonadotropin-releasing hormone receptor, stimulating the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This interaction is characterized by a reversible repression of gonadotropin secretion .
Cellular Effects
Triptorelin’s effects on cells are primarily related to its influence on hormone secretion. It causes a transient surge of LH, FSH, estradiol, and testosterone . This can lead to sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis .
Molecular Mechanism
Triptorelin exerts its effects at the molecular level by binding to receptors in the pituitary gland and stimulating the secretion of gonadotropins . This leads to a decrease in testosterone (in males) and estrogen (in females) levels .
Temporal Effects in Laboratory Settings
It is known that after chronic, continuous administration, Triptorelin effects sustained decreases in LH and FSH production .
Dosage Effects in Animal Models
It is known that Triptorelin is used in veterinary medicine, indicating its effects have been studied in animal models .
Metabolic Pathways
It is known that metabolism likely does not involve hepatic enzymes such as cytochrome P450 .
Transport and Distribution
Following intravenous administration, Triptorelin is completely absorbed. The volume of distribution of Triptorelin peptide in healthy males was found to be 30 - 33L . Triptorelin does not bind to plasma proteins at clinically relevant concentrations .
Subcellular Localization
Given its role in stimulating hormone secretion from the pituitary gland, it is likely that it interacts with specific receptors on the cell surface .
准备方法
合成路线和反应条件: 曲普瑞林通过固相肽合成 (SPPS) 进行合成。该过程涉及将受保护的氨基酸依次添加到锚定在固体树脂上的生长肽链上。去除保护基团,并将肽从树脂上裂解下来。 最终产物使用高效液相色谱 (HPLC) 纯化,并通过质谱和氨基酸分析进行表征 .
工业生产方法: 在工业环境中,曲普瑞林使用大规模 SPPS 生产。该过程针对高收率和高纯度进行优化。肽在自动肽合成仪中合成,然后进行纯化和冻干以获得最终产物。 工业生产还涉及严格的质量控制措施,以确保药物的一致性和有效性 .
化学反应分析
反应类型: 曲普瑞林会发生各种化学反应,包括:
氧化: 曲普瑞林可在蛋氨酸残基处被氧化,导致甲硫氨酸亚砜的形成。
还原: 还原反应可以将甲硫氨酸亚砜的氧化还原回甲硫氨酸。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 还原剂,如二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
取代: 根据所需的修饰使用各种化学试剂
主要形成的产物:
氧化: 甲硫氨酸亚砜。
还原: 甲硫氨酸。
取代: 侧链发生改变的修饰肽
作用机制
曲普瑞林作为促性腺激素释放激素 (GnRH) 的激动剂类似物发挥作用。它与垂体中的 GnRH 受体结合,导致 LH 和 FSH 分泌的初始激增。持续给药会导致 GnRH 受体下调,从而导致 LH 和 FSH 水平持续下降。 这种抑制减少了男性睾酮和女性雌激素的产生,有效地治疗了激素依赖性疾病 .
类似化合物:
亮丙瑞林: 另一种 GnRH 激动剂,用于治疗前列腺癌和子宫内膜异位症。
戈舍瑞林: 一种 GnRH 激动剂,用于与曲普瑞林类似的适应症。
布舍瑞林: 一种 GnRH 激动剂,在激素依赖性癌症和生殖健康方面有应用 .
曲普瑞林的独特性: 曲普瑞林以其高效力和延长作用时间而独树一帜。它有多种剂型,包括 1 个月、3 个月和 6 个月缓释注射,在治疗方案中提供了灵活性。 此外,曲普瑞林在临床试验中已证明其有效性和安全性,使其成为许多激素依赖性疾病的首选方案 .
相似化合物的比较
Leuprorelin: Another GnRH agonist used in the treatment of prostate cancer and endometriosis.
Goserelin: A GnRH agonist used for similar indications as triptorelin.
Buserelin: A GnRH agonist with applications in hormone-responsive cancers and reproductive health .
Uniqueness of Triptorelin: Triptorelin is unique due to its high potency and prolonged duration of action. It is available in various formulations, including 1-month, 3-month, and 6-month sustained-release injections, providing flexibility in treatment regimens. Additionally, triptorelin has demonstrated efficacy and safety in clinical trials, making it a preferred choice for many hormone-responsive conditions .
生物活性
Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), primarily utilized in the treatment of hormone-sensitive conditions such as prostate cancer and central precocious puberty (CPP). Its biological activity is characterized by its ability to modulate hormonal levels, particularly through the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased testosterone production. This article explores the pharmacodynamics, mechanisms of action, clinical applications, and recent research findings related to triptorelin.
Triptorelin functions as a GnRH agonist, initially stimulating the release of LH and FSH from the pituitary gland. However, with continuous administration, it leads to downregulation of GnRH receptors, resulting in decreased secretion of these hormones and subsequent suppression of sex steroid levels. This mechanism is crucial for its therapeutic effects in various conditions.
Pharmacokinetics
The pharmacokinetic profile of triptorelin is essential for understanding its biological activity:
- Absorption : After intramuscular injection, triptorelin exhibits a two-phase absorption pattern, with peak plasma concentrations occurring approximately 4 hours post-administration.
- Half-Life : The half-life varies based on administration route and patient condition, with reported values ranging from 6 minutes to several hours depending on the formulation used.
- Distribution : It is distributed throughout the body, with hepatic and renal pathways playing significant roles in its elimination.
Table 1: Pharmacokinetic Parameters
Parameter | Healthy Adults | Adults with Renal Impairment | Adults with Hepatic Impairment |
---|---|---|---|
Cmax (ng/mL) | 48.2 ± 11.8 | 45.6 ± 20.5 | Not specified |
AUCinf (h·ng/mL) | 36.1 ± 5.8 | 69.9 ± 24.6 | Not specified |
Clearance (mL/min) | 211.9 ± 31.6 | 120.0 ± 45.0 | Not specified |
Half-Life (h) | 2.81 ± 1.21 | 6.56 ± 1.25 | Not specified |
Prostate Cancer Treatment
Triptorelin is widely used for managing advanced prostate cancer by inducing chemical castration through sustained suppression of testosterone levels. Clinical studies have demonstrated its efficacy in reducing tumor size and delaying disease progression.
Management of Central Precocious Puberty
In children diagnosed with CPP, triptorelin helps delay premature sexual development by inhibiting premature activation of the hypothalamic-pituitary-gonadal axis. Research has shown significant reductions in urinary metabolites associated with altered metabolic pathways in CPP patients following treatment with triptorelin .
Case Study: Efficacy in CPP
A study involving children treated with triptorelin demonstrated normalization of three major metabolic pathways—catecholamine metabolism, serotonin metabolism, and tricarboxylic acid cycle—indicating effective hormonal regulation .
Recent Research Findings
Recent studies have focused on enhancing the biological activity and cellular uptake of triptorelin through novel formulations:
- Conjugates with Tris(4-methoxyphenyl) Methanol : New derivatives have been synthesized that improve cellular uptake and exhibit enhanced antiproliferative effects against various cancer cell lines . In vitro studies showed that these conjugates significantly inhibited cell proliferation compared to standard triptorelin formulations.
- Sustained Release Formulations : Research on injectable silica-triptorelin acetate depots has shown comparable pharmacodynamic effects to conventional formulations while providing sustained release over extended periods .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHXGOKWPXYNA-PGBVPBMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H82N18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048375 | |
Record name | Triptorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone. | |
Record name | Triptorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
57773-63-4 | |
Record name | Triptorelin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Triptorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。